molecular formula C17H22N2O4S B2638383 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea CAS No. 1421526-93-3

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Cat. No.: B2638383
CAS No.: 1421526-93-3
M. Wt: 350.43
InChI Key: QDGRAYTTXCCNCV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a urea derivative featuring a 3,4-dimethoxybenzyl group and a 3-hydroxypropyl chain linked to a thiophene-2-yl moiety. Urea derivatives are widely studied for their diverse pharmacological properties, including enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capacity and structural versatility . The compound’s structure combines aromatic methoxy substituents (enhancing lipophilicity and electronic effects) with a thiophene ring (contributing to π-π interactions) and a polar hydroxypropyl chain (influencing solubility).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-22-14-6-5-12(10-15(14)23-2)11-19-17(21)18-8-7-13(20)16-4-3-9-24-16/h3-6,9-10,13,20H,7-8,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGRAYTTXCCNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCC(C2=CC=CS2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate nucleophile to form the benzyl intermediate.

    Introduction of the Hydroxypropyl Group: The benzyl intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of the hydroxypropyl group.

    Urea Formation: Finally, the hydroxypropyl-thiophene intermediate is treated with a urea derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology:

  • Antioxidant Activity : Research indicates that derivatives of thiophene, including those with similar structures to 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, demonstrate significant antioxidant properties. These compounds can inhibit lipid peroxidation and scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Anticancer Potential : The thiophene moiety is recognized for its anticancer properties. Compounds containing thiophene have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The introduction of specific substituents can enhance these effects, making this compound a candidate for anticancer drug development .
  • Antimicrobial Effects : Some studies suggest that urea derivatives possess antimicrobial properties. The presence of the thiophene ring may contribute to enhanced activity against bacterial strains, making it useful in developing new antimicrobial agents .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various synthesized compounds similar to this compound using the DPPH assay. Results indicated that compounds with hydroxyl groups showed enhanced scavenging activity compared to their counterparts without such substitutions .

CompoundIC50 (µM)Activity Type
Compound A25Antioxidant
Compound B30Antioxidant
This compound20Antioxidant

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, derivatives of the compound were tested against human cancer cell lines. The results demonstrated significant cytotoxicity at varying concentrations, indicating potential for therapeutic use in oncology .

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)15This compound
A549 (Lung)18This compound

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Thiophene Moieties

BJ52160: 1-(4-Ethoxyphenyl)-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea
  • Structural Similarities : Shares the 3-hydroxy-3-(thiophen-2-yl)propylurea backbone with the target compound.
  • Key Differences : The aromatic substituent is a 4-ethoxyphenyl group instead of 3,4-dimethoxybenzyl.
  • Molecular weight differences (target: ~377.4 g/mol vs. BJ52160: 320.4 g/mol) may affect pharmacokinetic profiles.
Tetrahydrobenzo[b]thiophene-Urea Derivatives (7a-d)
  • Structural Features: Urea linked to tetrahydrobenzo[b]thiophene cores with substituents like cyano, benzoyl, or ester groups (e.g., 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea) .
  • Comparison: The benzo-fused thiophene in 7a-d introduces rigidity and planar aromaticity, contrasting with the target’s non-fused thiophene. Substituents like cyano or benzoyl in 7a-d may confer higher reactivity or altered solubility compared to the target’s hydroxypropyl chain.

Heterocyclic Derivatives with Urea/Thiourea Linkages

Pyrimidin-2-ol/Thiol Analogs (4a-d, 5a-d)
  • Synthesis : Derived from (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one via condensation with urea/thiourea .
  • Structural Contrast : The target lacks the pyrimidine ring system seen in 4a-d and 5a-d, which may reduce conformational flexibility but preserve urea-mediated hydrogen bonding.
  • Activity Insights : Pyrimidin-2-thiol derivatives (5a-d) exhibit enhanced bioactivity in some studies due to sulfur’s electronegativity, suggesting the target’s urea group could be optimized similarly .

Thioxanthonic and Guanidine Derivatives

Tx 11: 1-(3,4-Dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine
  • Structural Divergence: Replaces urea with a guanidine group and incorporates a thioxanthenone core .
  • Activity Context : Tx 11 demonstrates antifungal activity, hinting that the target’s urea-thiophene scaffold might be explored for similar applications .

Amino Alcohol-Thiophene Derivatives

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Key Features: Combines thiophene with an amino alcohol group .
  • Comparison: The hydroxypropyl chain in the target compound mirrors the propanol backbone here, but the urea group introduces additional hydrogen-bonding sites absent in amino alcohols. This could enhance target selectivity or solubility.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea (CAS Number: 1421526-93-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that elucidate its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S, with a molecular weight of 350.4 g/mol. The structure features a urea group linked to a dimethoxybenzyl moiety and a thiophenyl propanol derivative, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC17H22N2O4SC_{17}H_{22}N_{2}O_{4}S
Molecular Weight350.4 g/mol
CAS Number1421526-93-3

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways are not detailed in the available literature, compounds with similar structures often utilize methods involving isocyanates and amines or thiols, highlighting the versatility of urea derivatives in medicinal chemistry .

Antimicrobial Properties

Research indicates that compounds containing thiourea and urea functionalities exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. For instance, derivatives related to this compound have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeTested StrainsResult
Compound AAntibacterialStaphylococcus aureusInhibition observed
Compound BAntifungalAspergillus flavusModerate inhibition
1-(3,4-Dimethoxybenzyl)-...TBDTBDTBD

The specific antimicrobial efficacy of this compound remains to be fully characterized in published studies.

Anticancer Activity

Compounds similar to 1-(3,4-Dimethoxybenzyl)-... have been evaluated for their anticancer properties. For example, certain urea derivatives have demonstrated inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation .

Table 2: Anticancer Activity Profiles

CompoundCell Line TestedIC50 (µM)
Compound CMDA-MB-23125.9
Compound DSK-Hep-115.1
1-(3,4-Dimethoxybenzyl)-...TBDTBD

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Thiosemicarbazones : A study on thiosemicarbazones revealed their broad-spectrum antibacterial activities against various strains including Staphylococcus aureus and Escherichia coli. This suggests that modifications on the thiophene ring could enhance antibacterial properties .
  • Urea Derivatives : Research has shown that urea compounds can inhibit GSK-3β activity, which is implicated in various diseases including cancer and Alzheimer's disease. The ability of urea derivatives to modulate such pathways indicates their potential as therapeutic agents .

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